molecular formula C13H23NO4 B2378207 (2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid CAS No. 2059917-37-0

(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid

Cat. No.: B2378207
CAS No.: 2059917-37-0
M. Wt: 257.33
InChI Key: KFLWOWNEKVAXJD-MYJAWHEDSA-N
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Description

This compound is a stereochemically defined piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, methyl substituents at the 2R and 6S positions, and a carboxylic acid moiety at the 4R position. Its molecular formula is C₁₄H₂₅NO₄, with a molecular weight of 271.35 g/mol (calculated). The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows, while the carboxylic acid enables further functionalization, such as amide coupling. This structure is commonly employed in medicinal chemistry as a chiral building block for drug discovery, particularly in peptide mimetics and protease inhibitors .

Properties

IUPAC Name

(2S,6R)-2,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-8-6-10(11(15)16)7-9(2)14(8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLWOWNEKVAXJD-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through a reaction with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine . The reaction is usually carried out under mild conditions to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis and organic reactions to enhance solubility and stability. The specific stereochemistry of this compound contributes to its biological activity and interaction with various biological targets.

Pharmaceutical Applications

  • Drug Development :
    • Piperidine derivatives have been extensively studied for their roles as intermediates in the synthesis of various pharmaceutical agents. The unique structure of (2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid allows for modifications that can lead to the development of novel therapeutic agents targeting diseases such as cancer and diabetes.
    • For instance, compounds derived from piperidine structures have shown promise as inhibitors for enzymes like α-glucosidase, which is crucial in managing diabetes by controlling blood sugar levels .
  • Antimicrobial Activity :
    • Research indicates that certain piperidine derivatives exhibit antimicrobial properties. Studies have synthesized various N-protected piperidines and evaluated their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating the potential for agricultural applications .
  • Cancer Research :
    • The compound's structure has been utilized in developing inhibitors for the HDM2-p53 interaction, a critical pathway in cancer biology. Modifications to the piperidine core have resulted in compounds that exhibit tumor regression in xenograft mouse models .

Case Study: α-Glucosidase Inhibition

A series of derivatives based on 3,4-dihydroxy piperidines were synthesized to evaluate their α-glucosidase inhibition activity. The study highlighted that polar substituents on the phenyl ring significantly enhanced inhibitory activity compared to standard references like acarbose . This illustrates the potential of modifying the piperidine structure to enhance pharmacological effects.

Case Study: Antimicrobial Efficacy

In another study, a range of piperidine derivatives were synthesized and tested for their antimicrobial efficacy against both bacterial and fungal pathogens affecting tomato plants. The results indicated that specific structural modifications led to enhanced antimicrobial activity .

Table: Comparison of Biological Activities of Piperidine Derivatives

Compound StructureActivity TypeTargetEfficacy
This compoundα-glucosidase InhibitorDiabetes ManagementHigh
N-protected piperidinesAntimicrobialXanthomonas axonopodisModerate
HDM2-p53 InhibitorsCancer TherapyTumor RegressionSignificant

Mechanism of Action

The mechanism by which (2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical reactions . This property makes it a valuable tool in synthetic chemistry, where it can be used to protect and deprotect functional groups as needed.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s closest analogs differ in ring size, substituent positions, stereochemistry, and protecting groups. Key examples include:

Table 1: Comparison of Structural Features
Compound Name Core Structure Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Features
(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid Piperidine Boc, 2,6-dimethyl, 4-carboxylic acid 2R,4R,6S C₁₄H₂₅NO₄ 271.35 6-membered ring, high stereochemical control
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Pyrrolidine Boc, 4-CF₃, 3-carboxylic acid 3R,4R C₁₂H₁₇F₃NO₄ 308.27 5-membered ring, enhanced lipophilicity from CF₃
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid Pyrrolidine Boc, 4-F, 2-carboxylic acid 2S,4S C₁₁H₁₇FNO₄ 258.26 Fluorine for metabolic stability
1-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid Cyclopentane Boc, 1-carboxylic acid N/A (non-chiral) C₁₁H₁₈O₄ 214.26 Non-cyclic amine, simpler synthesis
(2R,4r,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid Piperidine Fmoc (fluorenylmethoxy carbonyl), 2,6-dimethyl, 4-carboxylic acid 2R,4r,6S C₂₆H₂₉NO₄ 427.52 Fmoc protection for base-sensitive deprotection

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated at ~1.5 (calculated), lower than CF₃-containing analogs (e.g., PBXA3202, logP ~2.8) due to the polar carboxylic acid and absence of hydrophobic halogens .
  • Solubility : Boc-protected piperidines exhibit moderate aqueous solubility (~10–50 µM), while cyclopentane analogs (e.g., C₁₁H₁₈O₄) are more lipophilic and less soluble .
  • Stereochemical Impact : The 2R,4R,6S configuration of the target compound may confer distinct binding affinities compared to diastereomers, as seen in protease inhibitor studies .

Biological Activity

(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is a compound of interest due to its potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 255.33 g/mol
  • CAS Number : 1807938-50-6

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly in relation to its role as a potential therapeutic agent. Key findings include:

1. Enzyme Inhibition

Research has shown that derivatives of this compound exhibit inhibition against angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure. For instance, a study indicated that modifications to the carboxylic acid group can enhance inhibitory potency, with some derivatives achieving IC50 values significantly lower than the parent compound .

2. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies demonstrated that certain analogs possess significant antibacterial properties against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects. This is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyObjectiveFindings
Study AEvaluate ACE inhibitionThe compound showed an IC50 value of 0.07 µM, indicating strong inhibition compared to other analogs .
Study BAssess antimicrobial activityDemonstrated significant efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study CInvestigate neuroprotective effectsShowed reduced cell death in neuronal cultures exposed to oxidative stress when treated with the compound .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • ACE Inhibition : The compound likely binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure.
  • Antibacterial Action : It may interfere with bacterial cell wall synthesis through inhibition of peptidoglycan cross-linking.
  • Neuroprotection : The compound's ability to scavenge free radicals and modulate neurotransmitter levels contributes to its protective effects on neurons.

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